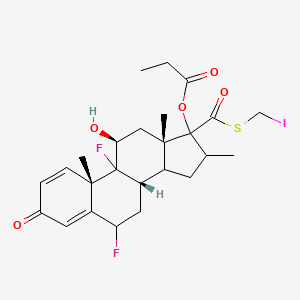
rac 1-Myristoyl-3-chloropropanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac1-Myristoyl-3-chloropropanediol (Rac1-MCP) is a small molecule inhibitor that has been used in a variety of scientific research applications. It is a member of the Rho-family of small GTPases and is known to be involved in a variety of cellular processes, such as cell migration, cytoskeletal organization, and cell survival. Rac1-MCP has been widely used in research to explore the role of Rac1 in these processes and to understand how its inhibition affects the cell.
Applications De Recherche Scientifique
Enzymatic Synthesis and Resolution
Research has explored the enzymatic resolution of related compounds, demonstrating applications in synthetic organic chemistry. For instance, the lipase-catalyzed transesterification of racemic albicanol, using vinyl myristate as an acyl donor, has been studied for the synthesis of optically pure compounds (Fujii, Ishii, Saito, & Akita, 2009). Similarly, the enzymatic resolution of rac-1-phenylethanol using ethyl myristate showcases the utility of fatty esters in producing enantiomerically enriched products, highlighting the potential relevance of myristoyl-containing esters in synthetic methodologies (Monteiro, Afonso, & Lourenço, 2010).
Food Safety and Analysis
The development of analytical methods for detecting 3-chloropropane-1,2-diol fatty acid esters, including myristoyl-related esters, in food samples is critical for ensuring food safety. A high-performance liquid chromatography (HPLC) method for measuring these esters in oil samples without derivatization treatment has been established, with successful quantification achieved using specific standards (Hongru, Jin, Wang, & Xu, 2014). Furthermore, the determination of 3-monochloropropanediol esters and glycidyl esters in fatty matrices by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) emphasizes the importance of advanced analytical techniques in identifying potential food contaminants (Hidalgo-Ruiz, Romero-González, Martínez Vidal, & Garrido Frenich, 2021).
Packaging Material Analysis
The study on the development and validation of an improved method for the determination of chloropropanols, including 3-MCPD, in paperboard food packaging by GC-MS, showcases another application related to food safety. This research highlights the necessity of precise analytical methods for detecting contaminants that may migrate from packaging into food (Mezouari, Liu, Pace, & Hartman, 2015).
Orientations Futures
Propriétés
Numéro CAS |
30557-03-0 |
|---|---|
Nom du produit |
rac 1-Myristoyl-3-chloropropanediol |
Formule moléculaire |
C₁₇H₃₃ClO₃ |
Poids moléculaire |
320.9 |
Synonymes |
Tetradecanoic Acid 3-Chloro-2-hydroxypropyl Ester; _x000B_Myristic Acid 3-Chloro-2-hydroxypropyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



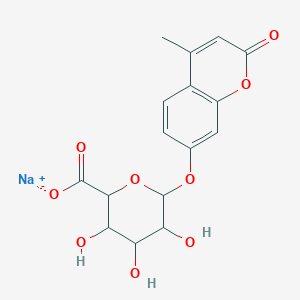
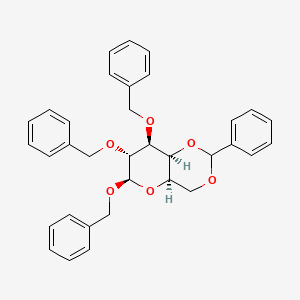
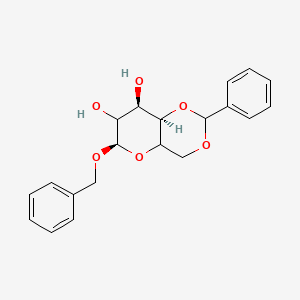
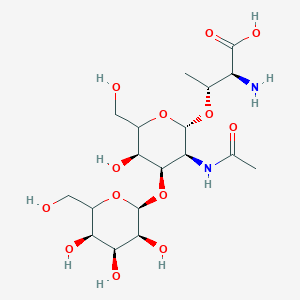
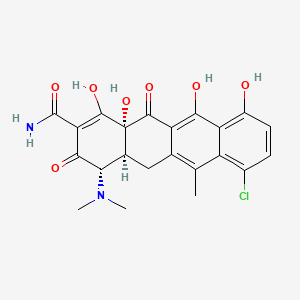
![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)
![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)
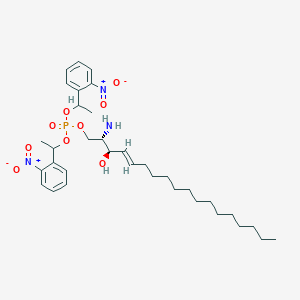
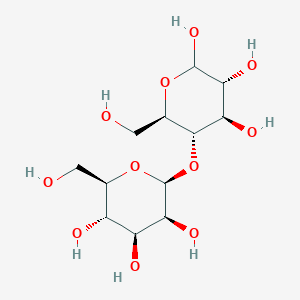
![(3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid](/img/structure/B1140033.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)
